Kuromanine
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Overview
Description
Chrysontemin or Cyanidin 3-O-glucoside chloride , is a natural compound found in various plant sources It is particularly abundant in mulberry leaves
Mechanism of Action
Target of Action
C3G primarily targets the adenosine monophosphate-activated protein kinase (AMPK), a cellular energy sensor involved in metabolism and the aging process . It also interacts with the adiponectin receptor signaling pathway .
Mode of Action
Instead, it activates AMPK through the adiponectin receptor signaling pathway . This activation is demonstrated through adiponectin receptor gene knockdown experiments .
Biochemical Pathways
C3G suppresses hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators via AMPK . It also increases cellular AMP levels in cultured hepatocytes . These effects collectively contribute to the activation of AMPK .
Pharmacokinetics
After intake, C3G can be metabolized (phases I, II) by oral epithelial cells, absorbed by the gastric epithelium (1%–10%), and undergo gut transformation (phase II & microbial metabolism), reaching the bloodstream (<1%) and urine (about 0.02%) in low amounts . In humans and Caco-2 cells, C3G’s major metabolites are protocatechuic acid and phloroglucinaldehyde, which are also subjected to entero-hepatic recycling .
Result of Action
C3G exhibits potent antioxidant activity and induces cellular senescence and apoptosis in oxidative-stress induced senescence in hepatocarcinoma cells . It increases senescence-associated β-galactosidase expression, while increasing the expression levels of P16, P21, and P53, key markers of cellular senescence . These findings demonstrate that C3G achieves hypoglycemic effects via AMPK activation and the subsequent suppression of gluconeogenesis and exhibits anti-cancer activity through the induction of apoptosis and cellular senescence .
Action Environment
The pH, light, temperature, and structure play a critical role in the color and stability of anthocyanins . The absorption and bioavailability of C3G and its metabolites have increased, and their interaction with gut microorganisms may boost their health effects .
Biochemical Analysis
Biochemical Properties
Cyanidin 3-O-glucoside plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with adenosine monophosphate-activated protein kinase, a cellular energy sensor involved in metabolism and aging . Cyanidin 3-O-glucoside activates this enzyme through the adiponectin receptor signaling pathway, leading to the phosphorylation inactivation of coactivators such as CRTC2 and HDAC5 . Additionally, Cyanidin 3-O-glucoside interacts with synapse-associated proteins like synaptophysin and postsynaptic density protein-95, improving synaptic function and plasticity .
Cellular Effects
Cyanidin 3-O-glucoside exerts various effects on different cell types and cellular processes. It has been shown to reduce the levels of soluble and insoluble amyloid-beta peptides and decrease the protein expression of amyloid precursor protein, presenilin-1, and beta-secretase in the cortical and hippocampal regions . Cyanidin 3-O-glucoside also upregulates the expression of autophagy-related markers, such as LC3B-II, LAMP-1, TFEB, and PPAR-alpha, improving the autophagy of amyloid-beta plaques and neurofibrillary tangles . Furthermore, Cyanidin 3-O-glucoside influences cell signaling pathways by regulating the PI3K/Akt/GSK3beta signaling pathway, which is crucial for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of Cyanidin 3-O-glucoside involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cyanidin 3-O-glucoside activates adenosine monophosphate-activated protein kinase through the adiponectin receptor signaling pathway, leading to the suppression of hepatic gluconeogenesis by reducing the expression of gluconeogenic genes . It also induces cellular senescence and apoptosis in oxidative-stress-induced senescence in hepatocarcinoma cells by increasing the expression levels of key markers such as P16, P21, and P53 . Additionally, Cyanidin 3-O-glucoside disassembles amyloid-beta fibrils by preferentially binding to the monomeric form of amyloid-beta peptide, leading to the disassembly of the pathogenic fibril .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyanidin 3-O-glucoside change over time. The compound is known for its low stability and bioaccessibility, which can affect its efficacy and distribution in the human body . Strategies such as nano-encapsulation have been developed to enhance the bioavailability and controlled release of Cyanidin 3-O-glucoside . Long-term studies have shown that Cyanidin 3-O-glucoside can accumulate in tissues such as the brain, liver, and kidneys, providing sustained neuroprotective effects .
Dosage Effects in Animal Models
The effects of Cyanidin 3-O-glucoside vary with different dosages in animal models. In a study involving diabetic mice, Cyanidin 3-O-glucoside treatment significantly reduced fasting blood glucose levels and increased glycogen synthesis, which were associated with the upregulation of glucose transporter-1 expression in the liver . High doses of Cyanidin 3-O-glucoside may lead to toxic or adverse effects, such as oxidative stress and inflammation . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Cyanidin 3-O-glucoside is involved in various metabolic pathways, including the regulation of energy metabolism and oxidative stress. It activates adenosine monophosphate-activated protein kinase, which plays a crucial role in cellular energy homeostasis . Cyanidin 3-O-glucoside also modulates the expression of genes involved in gluconeogenesis and lipogenesis, thereby influencing metabolic flux and metabolite levels . Additionally, Cyanidin 3-O-glucoside undergoes extensive first-passage metabolism, with its metabolites entering the bloodstream and exerting health benefits .
Transport and Distribution
Cyanidin 3-O-glucoside is transported and distributed within cells and tissues through various mechanisms. It is absorbed in its unmodified molecular form in the upper digestive tract and undergoes first-passage metabolism . The compound is then transported to different tissues, including the brain, liver, and kidneys . Nanoliposomes have been shown to enhance the absorption rate of Cyanidin 3-O-glucoside and improve its bioavailability by protecting it from degradation and facilitating its transport to specific locations .
Subcellular Localization
The subcellular localization of Cyanidin 3-O-glucoside plays a crucial role in its activity and function. The compound is known to localize in various cellular compartments, including the cytoplasm and nucleus . Cyanidin 3-O-glucoside can modulate the activity of enzymes and proteins within these compartments, leading to changes in cellular processes such as gene expression and signal transduction . Additionally, Cyanidin 3-O-glucoside may undergo post-translational modifications that direct it to specific organelles, further influencing its function and efficacy .
Preparation Methods
Synthetic Routes:: While there are several synthetic methods to obtain kuromanin, one common approach involves glycosylation of cyanidin (an anthocyanidin) with glucose. The reaction typically occurs at the 3-position of cyanidin. The specific synthetic route may vary based on the starting materials and reagents used.
Industrial Production:: Industrial production of kuromanin involves large-scale extraction from natural sources, such as mulberry leaves. The extraction process aims to isolate and purify kuromanin for various applications.
Chemical Reactions Analysis
Kuromanin undergoes various chemical reactions, including:
Glycosylation: The initial formation of kuromanin involves the glycosylation of cyanidin with glucose.
Oxidation and Reduction: Kuromanin can participate in redox reactions due to its phenolic structure.
Substitution Reactions: Depending on the reaction conditions, kuromanin may undergo substitution reactions at different positions on its structure.
Common reagents used in these reactions include glycosyltransferases, oxidizing agents (e.g., peroxidases), and reducing agents (e.g., sodium borohydride).
Major products formed from kuromanin reactions include various glycosylated derivatives and oxidized forms.
Scientific Research Applications
Kuromanin has diverse applications in scientific research:
Biology: Researchers explore its antioxidant properties and potential health benefits.
Industry: Kuromanin’s natural color makes it valuable as a food and cosmetic pigment.
Comparison with Similar Compounds
Kuromanin stands out due to its unique combination of glycosylation and anthocyanin properties. Other similar compounds include delphinidin 3-O-glucoside, pelargonidin 3-O-glucoside, and peonidin 3-O-glucoside.
Properties
CAS No. |
47705-70-4 |
---|---|
Molecular Formula |
C21H21O11+ |
Molecular Weight |
449.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26)/p+1/t16-,17-,18+,19-,21-/m1/s1 |
InChI Key |
RKWHWFONKJEUEF-GQUPQBGVSA-O |
SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-] |
Isomeric SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Key on ui other cas no. |
7084-24-4 |
Synonyms |
cyanidin 3-O-beta-D-glucopyranoside cyanidin 3-O-glucopyranoside kuromanin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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